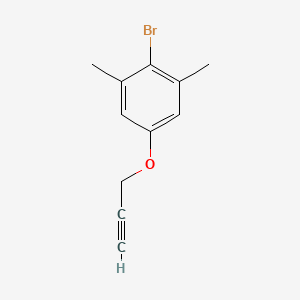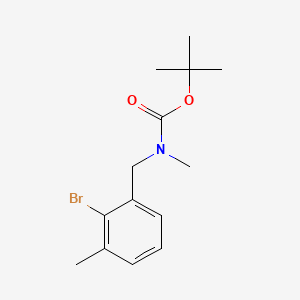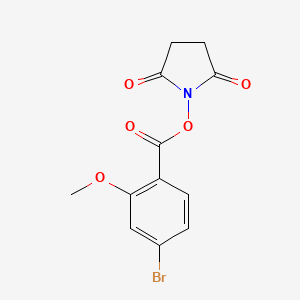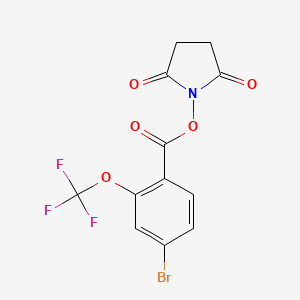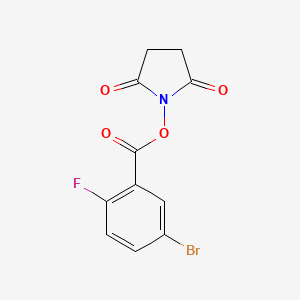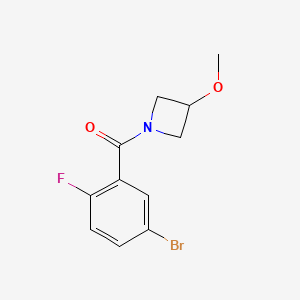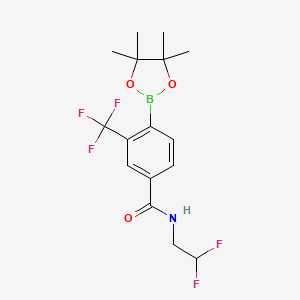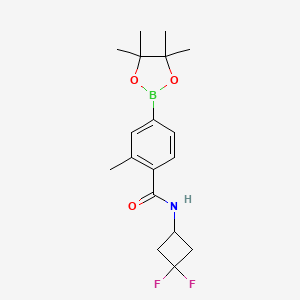
N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group, a methyl group, and a dioxaborolan-2-yl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
-
Formation of the Difluorocyclobutyl Intermediate:
Starting Material: A suitable cyclobutyl precursor.
Reaction Conditions: Fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled temperature conditions.
-
Benzamide Core Synthesis:
Starting Material: A substituted benzene derivative.
Reaction Conditions: Functionalization of the benzene ring through electrophilic aromatic substitution reactions to introduce the methyl and dioxaborolan-2-yl groups.
-
Coupling Reaction:
Starting Material: The difluorocyclobutyl intermediate and the functionalized benzene derivative.
Reaction Conditions: Coupling reactions such as Suzuki-Miyaura cross-coupling using palladium catalysts to form the final benzamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methyl group to form carboxylic acids or ketones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the benzamide group to form amines.
-
Substitution:
Reagents: Nucleophiles like halides or amines.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution of the dioxaborolan-2-yl group with other functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.
Medicine:
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Diagnostics: Use in the development of diagnostic tools due to its ability to bind specific biological targets.
Industry:
Polymer Synthesis: Utilized in the synthesis of polymers with unique properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism by which N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutyl group can enhance binding affinity and specificity, while the dioxaborolan-2-yl group can facilitate interactions with biological molecules.
相似化合物的比较
- N-(3,3-Difluorocyclobutyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison:
- Structural Differences: Variations in the position of the methyl group or the presence of different substituents on the benzene ring.
- Unique Features: The specific arrangement of functional groups in N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can result in unique chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-(3,3-difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BF2NO3/c1-11-8-12(19-24-16(2,3)17(4,5)25-19)6-7-14(11)15(23)22-13-9-18(20,21)10-13/h6-8,13H,9-10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJOKYFUKJQVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC(C3)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BF2NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
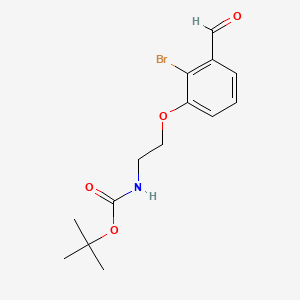
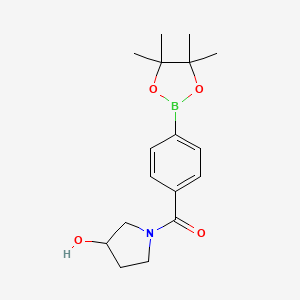
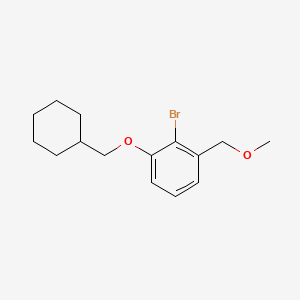
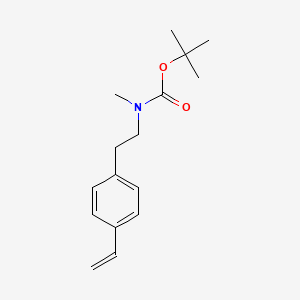
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8199284.png)
